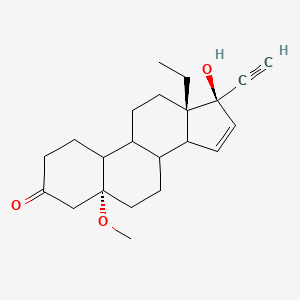
Maprotiline-d3 HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CAS Number: 10347-81-6 (unlabeled)
Applications De Recherche Scientifique
Anticancer Potential in Hepatocellular Carcinoma
Maprotiline has been found to exhibit significant anticancer potential in hepatocellular carcinoma (HCC) cell lines. It restrains cell proliferation, colony formation, metastasis, and exerts antitumor effects in vivo. Additionally, maprotiline can enhance the sensitivity of HCC cells to sorafenib. It achieves these effects by decreasing the phosphorylation of sterol regulatory element-binding protein 2 (SREBP2) via the ERK signaling pathway, leading to reduced cholesterol biosynthesis and impeded HCC cell growth. Furthermore, cellular retinoic acid binding protein 1 (CRABP1) has been identified as a direct target of maprotiline in this context (Zheng, Zhu, Liu, Luo, & Xu, 2021).
Structural and Vibrational Study
A detailed study on the structure and vibrational aspects of maprotiline has been conducted. This study includes the recording of solid and solution infrared spectra in different solvents and the use of DFT calculations for understanding the equilibrium structure of maprotiline. Such studies are critical for understanding the interactions and stability of the compound under various conditions (Yavuz, Bayari, & Kazanci, 2009).
Antidepressant and Norepinephrine Reuptake Inhibition
Maprotiline hydrochloride, as a tetracyclic antidepressant, primarily functions by blocking the re-uptake of norepinephrine. This mechanism increases the synaptic concentration of norepinephrine in the central nervous system, prolonging its action on central receptors. Such studies provide insight into the pharmacodynamics of maprotiline in the treatment of depression (Suh & Smith, 2020).
Analytical Studies
Research has been conducted on the development of methods for the determination and analysis of maprotiline in pharmaceutical formulations. This includes stability-indicating ultra-fast liquid chromatographic analysis, which is crucial for ensuring the quality and efficacy of maprotiline in pharmaceutical applications (Onal & Tekkeli, 2019).
Inhibition of COX2 and iNOS Gene Expression
Maprotiline has demonstrated the capability to inhibit COX2 and iNOS gene expression in various in vitro and in vivo models. This anti-inflammatory effect, demonstrated in studies like lipopolysaccharide-stimulated U937 macrophages and carrageenan-induced paw edema in rats, suggests a broader therapeutic potential for maprotiline beyond its antidepressant use (Rafiee, Hajhashemi, & Javanmard, 2019).
High Glucose-Induced Dysfunction in Renal Cells
Maprotiline has been found to ameliorate high glucose-induced dysfunction in renal glomerular endothelial cells. It attenuates oxidative stress and regulates key enzymes and molecules, indicating its potential therapeutic role in diabetic nephropathy (Zhou & Liu, 2022).
Propriétés
Nom du produit |
Maprotiline-d3 HCl |
|---|---|
Formule moléculaire |
C20H20D3N.HCl |
Poids moléculaire |
316.88 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




